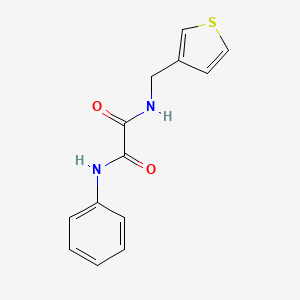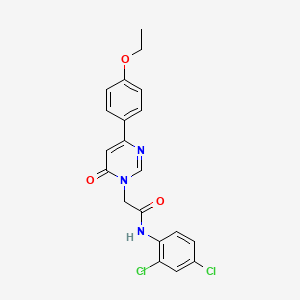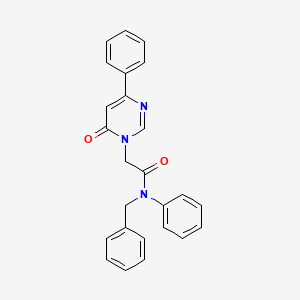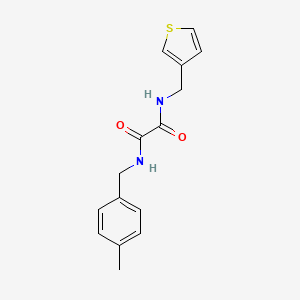
N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide
Vue d'ensemble
Description
N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide, commonly known as PTX-200, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.
Mécanisme D'action
PTX-200 works by inhibiting N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide, an enzyme that dephosphorylates insulin receptors and downstream signaling molecules, leading to insulin resistance and impaired glucose uptake. By inhibiting this compound, PTX-200 enhances insulin signaling and promotes glucose uptake, leading to improved glucose homeostasis and insulin sensitivity.
Biochemical and Physiological Effects
PTX-200 has been shown to improve glucose tolerance, reduce fasting blood glucose levels, and increase insulin sensitivity in animal models. It has also been shown to promote weight loss and reduce adiposity in obese mice. In addition, PTX-200 has demonstrated anti-inflammatory and anti-cancer effects in vitro, suggesting its potential use in the treatment of other diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PTX-200 is its specificity for N1-phenyl-N2-(thiophen-3-ylmethyl)oxalamide, which makes it a promising therapeutic agent for the treatment of type 2 diabetes and obesity. However, its high potency and specificity also pose challenges for lab experiments, as it requires careful dosing and monitoring to avoid potential toxicity and off-target effects.
Orientations Futures
Future research on PTX-200 should focus on its potential use as a therapeutic agent for the treatment of type 2 diabetes, obesity, and other diseases. This includes further preclinical studies to evaluate its safety and efficacy, as well as clinical trials to test its effectiveness in humans. In addition, future research should also investigate the molecular mechanisms underlying PTX-200's anti-inflammatory and anti-cancer effects, and its potential use in the treatment of other diseases.
Applications De Recherche Scientifique
PTX-200 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of type 2 diabetes and obesity. It has been shown to improve insulin sensitivity, reduce blood glucose levels, and promote weight loss in animal models. In addition, PTX-200 has also demonstrated anti-inflammatory and anti-cancer properties in vitro, suggesting its potential use in the treatment of other diseases.
Propriétés
IUPAC Name |
N'-phenyl-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-12(14-8-10-6-7-18-9-10)13(17)15-11-4-2-1-3-5-11/h1-7,9H,8H2,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIBMRBVPYADDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2,4-Difluorophenoxy)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B3402656.png)





![(2,5-dichlorophenyl)(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3402706.png)


![6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3402726.png)
![1-(2,4-Difluorobenzenesulfonyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine](/img/structure/B3402746.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]acetamide](/img/structure/B3402753.png)
![1-(2,5-Dichlorophenyl)-3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]urea](/img/structure/B3402764.png)
![N-(2-{[3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B3402768.png)